(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile
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Overview
Description
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to an indan ring system, and an acetonitrile group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile typically involves the condensation of 6-methoxyindan-1-one with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6-hydroxyindan-1-ylidene acetonitrile.
Reduction: Formation of (E)-(6-methoxyindan-1-ylidene)ethylamine.
Substitution: Formation of various substituted indan-1-ylidene acetonitriles depending on the substituent introduced.
Scientific Research Applications
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets. The methoxy group and the indan ring system play crucial roles in its binding to these targets. The compound can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
(E)-(6-hydroxyindan-1-ylidene)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-(6-methoxyindan-1-ylidene)ethylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the nitrile group provides a site for further chemical modifications .
Properties
IUPAC Name |
(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYYQCFIZIIWLL-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=CC#N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\C#N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474046 |
Source
|
Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187871-98-3 |
Source
|
Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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